trans-4-Methylaminomethyl-cyclohexanecarboxylic acid
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Overview
Description
trans-4-Methylaminomethyl-cyclohexanecarboxylic acid: is a synthetic compound known for its antifibrinolytic properties. It is commonly used in medical applications to prevent excessive bleeding by inhibiting the breakdown of fibrin clots.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methylaminomethyl-cyclohexanecarboxylic acid typically involves the hydrogenation of 4-cyanocyclohexanecarboxylic acid followed by the reductive amination with methylamine. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, although these are less common in practical applications.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol, but this is not typically desired.
Substitution: The amino group in the compound can participate in substitution reactions, especially with acylating agents to form amides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of amide derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-4-Methylaminomethyl-cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology: In biological research, the compound is used to study the mechanisms of fibrinolysis and clot stabilization. It serves as a model compound to understand the interactions between antifibrinolytic agents and plasminogen .
Medicine: Medically, this compound is widely used to treat conditions involving excessive bleeding, such as during surgeries, trauma, and heavy menstrual bleeding. It is also used in dental procedures to reduce bleeding .
Industry: In industrial applications, the compound is used in the formulation of hemostatic agents and in the production of certain pharmaceuticals. Its role in preventing fibrinolysis makes it valuable in various medical and industrial products .
Mechanism of Action
The primary mechanism of action of trans-4-Methylaminomethyl-cyclohexanecarboxylic acid involves the inhibition of plasminogen activation. By binding to the lysine-binding sites of plasminogen, the compound prevents its conversion to plasmin, an enzyme responsible for fibrin degradation. This inhibition stabilizes the fibrin clot and prevents excessive bleeding .
Comparison with Similar Compounds
ε-Aminocaproic acid: Another antifibrinolytic agent with a similar mechanism of action but different chemical structure.
Aprotinin: A protein-based antifibrinolytic agent used in similar medical applications.
Aminomethylbenzoic acid: Shares structural similarities but has different pharmacological properties.
Uniqueness: trans-4-Methylaminomethyl-cyclohexanecarboxylic acid is unique due to its high potency and specificity in inhibiting plasminogen activation. Its cyclohexane ring structure provides stability and enhances its binding affinity to plasminogen compared to other antifibrinolytic agents .
Properties
Molecular Formula |
C9H17NO2 |
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Molecular Weight |
171.24 g/mol |
IUPAC Name |
4-(methylaminomethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-10-6-7-2-4-8(5-3-7)9(11)12/h7-8,10H,2-6H2,1H3,(H,11,12) |
InChI Key |
IDMTVFPMTNDKTC-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCC(CC1)C(=O)O |
Origin of Product |
United States |
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